2,3-Bis(methylamino)phenol
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Overview
Description
2,3-Bis(methylamino)phenol is an organic compound with the molecular formula C10H16N2O It contains a phenol group substituted with two methylamino groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methylamino)phenol typically involves the reaction of 2,3-dihydroxybenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,3-Dihydroxybenzaldehyde
Reagent: Methylamine
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2,3-Bis(methylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(methylamino)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the methylamino groups can interact with biological macromolecules. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(methylamino)phenol
- 2,3-Diaminophenol
- 3,4-Bis(methylamino)phenol
Comparison
2,3-Bis(methylamino)phenol is unique due to the specific positioning of the methylamino groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-4-3-5-7(11)8(6)10-2/h3-5,9-11H,1-2H3 |
InChI Key |
LCYCZHVEVUZVFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)NC |
Origin of Product |
United States |
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